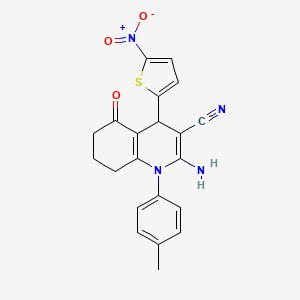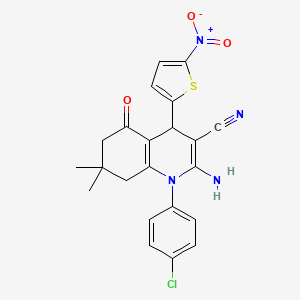![molecular formula C21H17N3O3S B4326207 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326207.png)
8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
Descripción general
Descripción
8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one, also known as DPAQ, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is not fully understood. However, it has been suggested that this compound exerts its antiproliferative effects by inhibiting the activity of DNA topoisomerase I, an enzyme that is essential for DNA replication and cell division. This compound may also induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce DNA damage, inhibit cell cycle progression, and modulate the expression of various genes involved in cell proliferation and apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is its potent antiproliferative activity against various cancer cell lines. This compound is also relatively easy to synthesize, which makes it a useful tool for studying the mechanism of action and potential therapeutic applications. However, this compound has some limitations for lab experiments. For example, this compound is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have some toxicity in animal models, which may limit its clinical use.
Direcciones Futuras
There are several potential future directions for research on 8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one. One area of interest is the development of more water-soluble derivatives of this compound that can be more easily administered in vivo. Another potential direction is the investigation of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other disease areas, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise as a potential anticancer agent. Its potent antiproliferative activity, ability to induce apoptosis, and inhibition of angiogenesis make it an attractive candidate for further study. While there are some limitations to its use in lab experiments and potential toxicity concerns, there are also several potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
8-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-21-17-14-16(10-11-19(17)23-12-4-3-9-20(23)22-21)28(26,27)24-13-5-7-15-6-1-2-8-18(15)24/h1-4,6,8-12,14H,5,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJIHTHTTYKUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC4=C(C=C3)N5C=CC=CC5=NC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-fluoro-1-methyl-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4326131.png)



![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326153.png)
![4-amino-10-oxo-8-[4-(trifluoromethyl)phenyl]-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326165.png)
![4-amino-8-(3-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326169.png)
![5-(2,5-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4326173.png)
![4-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4326175.png)


![6-(2-fluorobenzyl)-4-(4-nitrophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326200.png)
![9-chloro-N,N-diethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326212.png)
![2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326213.png)
